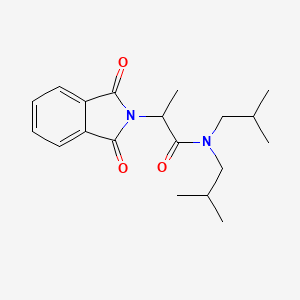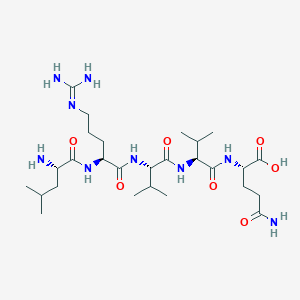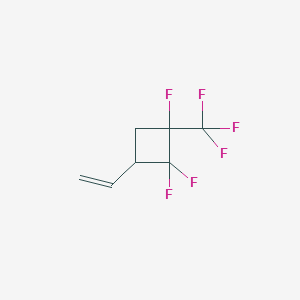
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C7H7F6 It is a cyclobutane derivative characterized by the presence of both ethenyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethylated alkenes with cyclobutene derivatives under specific conditions. For instance, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to the formation of trifluoromethylated cyclobutanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols.
Aplicaciones Científicas De Investigación
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: A trifluoromethyl-containing compound with various synthetic applications.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another trifluoromethylated compound used in chemical synthesis.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: A compound with similar trifluoromethyl groups.
Uniqueness
3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with both ethenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
925686-63-1 |
|---|---|
Fórmula molecular |
C7H6F6 |
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
3-ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C7H6F6/c1-2-4-3-5(8,6(4,9)10)7(11,12)13/h2,4H,1,3H2 |
Clave InChI |
IRXKETDNPQYELR-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC(C1(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
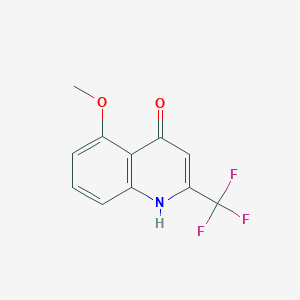
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
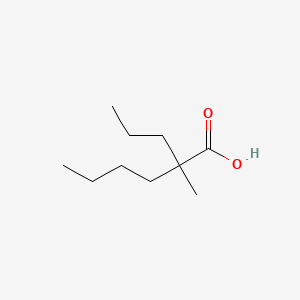
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-](/img/structure/B14162354.png)
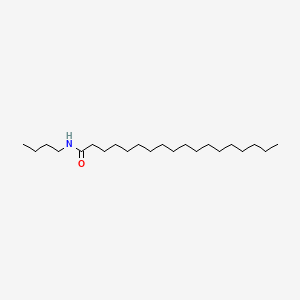
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)
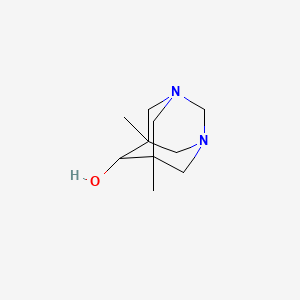
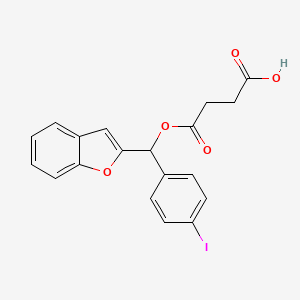
![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
